Epicannabidiol hydrate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h11-13,16-17,22-24H,5-10H2,1-4H3 |
InChI Key |
FTDORWGKHUOHKJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Epicannabidiol Hydrate
Identification of Novel Cannabinoids in Hemp Extracts
The chemical landscape of Cannabis sativa is incredibly diverse, with more than 177 phytocannabinoids identified to date. mdpi.com The ongoing scientific interest in this plant continually leads to the discovery of new compounds, such as Epicannabidiol hydrate (B1144303). researchgate.netresearchgate.net The identification of such novel cannabinoids is often accomplished through the use of advanced analytical methods like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.net This powerful technique allows for the detection and structural elucidation of compounds present in minute quantities within a complex plant extract. The process generally involves comparing the mass-to-charge ratio and fragmentation patterns of unknown compounds to databases or predicting structures based on the spectral data.
Advanced Chromatographic Separation Techniques for Isolation
The isolation of a specific cannabinoid from a crude hemp extract is a significant challenge due to the presence of numerous structurally similar compounds. chromatographyonline.com Chromatography is the cornerstone of purification in cannabinoid science, employing various techniques to separate individual components from a mixture. cannabissciencetech.com The choice of chromatographic method depends on the physicochemical properties of the target compound and the desired purity and scale of the isolation. rootsciences.com
Flash chromatography is a rapid and efficient purification technique widely used for the preparative isolation of cannabinoids. chromatographyonline.comrootsciences.com This method utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent (mobile phase) that is pushed through the column under pressure. rootsciences.com This accelerates the separation process compared to traditional gravity-fed column chromatography. rootsciences.com Flash chromatography has been specifically implicated in the isolation of Epicannabidiol hydrate. researchgate.net It is often used as a primary purification step to separate cannabinoids from other plant materials or to fractionate them based on polarity before further purification. chromatographyonline.comrootsciences.com
A typical flash chromatography setup for cannabinoid isolation might involve the parameters listed in the table below.
| Parameter | Description |
| Stationary Phase | Commonly silica gel or a bonded phase like C18 for reversed-phase applications. chromatographyonline.comresearchgate.net |
| Mobile Phase | A mixture of solvents, often a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) for normal-phase, or water and acetonitrile (B52724)/methanol (B129727) for reversed-phase. cannabissciencetech.comresearchgate.net |
| Elution | Can be isocratic (constant solvent composition) or gradient (solvent composition changes over time) to enhance separation. cannabissciencetech.com |
| Detection | Often coupled with a UV detector or a mass spectrometer to identify and collect the desired fractions. researchgate.net |
Both normal-phase and reversed-phase chromatography are employed for the preparative isolation of cannabinoids. chromatographyonline.com
In normal-phase chromatography , a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Less polar compounds elute first, while more polar compounds are retained longer on the column. researchgate.net This strategy is effective for separating cannabinoids based on differences in the polarity of their functional groups.
Reversed-phase chromatography , conversely, uses a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase. chromatographyonline.comresearchgate.net In this mode, more polar compounds elute earlier, and non-polar compounds are retained longer. Reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool for achieving high-purity separations of individual cannabinoids. chromatographyonline.comrootsciences.com
The choice between these two strategies depends on the specific separation goals. For instance, a multi-step purification might involve an initial flash chromatography step followed by a high-resolution preparative HPLC step using either normal or reversed-phase conditions to achieve the desired purity of a compound like this compound.
A significant hurdle in the isolation of novel cannabinoids is their separation from the highly abundant major cannabinoids such as Cannabidiol (B1668261) (CBD) and Δ9-Tetrahydrocannabinol (THC). nih.gov Due to their structural similarities and high concentrations, these major cannabinoids can easily mask the presence of minor compounds like this compound.
Advanced chromatographic techniques are essential to achieve this separation. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer the high resolution needed to separate structurally close isomers and analogues. mdpi.comlcms.cz The development of specific methods, including the optimization of stationary phase chemistry, mobile phase composition, and gradient profiles, is crucial for resolving these complex mixtures. mdpi.com For example, a method might be designed where the elution times of CBD and THC are significantly different from that of this compound, allowing for its selective collection.
Structural Elucidation and Spectroscopic Characterization of Epicannabidiol Hydrate
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of its ions with exceptional accuracy.
Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)
The molecular formula of epicannabidiol hydrate (B1144303) has been established as C₂₁H₃₂O₃, with a corresponding molecular weight of 332.5 g/mol . scielo.org.co This determination is often accomplished using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS). This powerful analytical technique first separates the compound from a mixture using liquid chromatography, after which the purified compound is ionized and its exact mass is measured by the Q-TOF mass analyzer. In positive ion mode, epicannabidiol hydrate is observed as the protonated molecule, [M+H]⁺, at an m/z of 333.2424. The high resolution of the TOF analyzer allows for the confident assignment of the elemental formula C₂₁H₃₂O₃.
Fragmentation Analysis (MS-MS) for Structural Insights
Tandem mass spectrometry (MS-MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering clues about the compound's structural motifs.
For this compound, MS-MS analysis reveals characteristic fragmentation pathways. In positive ion mode, the protonated molecule at m/z 333.2424 readily loses a molecule of water, a common fragmentation for molecules containing a hydroxyl group, resulting in a prominent fragment ion at m/z 315.2319.
In negative ion mode, a significant fragmentation pathway involves the neutral loss of a 1-propen-2-ol group (C₃H₆O), which corresponds to a mass of 58.0419 Da. This specific loss from the deprotonated molecule leads to the formation of a major fragment ion at m/z 273.1860. This fragmentation is a key indicator of the hydrated isoprenyl side chain characteristic of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| Positive | 333.2424 | Loss of H₂O | 315.2319 | 18.0106 |
| Negative | 331.2273 | Loss of C₃H₆O | 273.1860 | 58.0419 |
Note: The data in this table is compiled from reported fragmentation patterns. Exact experimental values may vary slightly depending on the instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
While detailed experimental ¹H-NMR spectra for this compound are not widely available in the public domain, certificates of analysis for commercially available reference standards confirm that the ¹H-NMR data is consistent with its proposed structure. tandfonline.com A complete analysis would involve the assignment of each proton signal, considering its chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz). These parameters provide information about the electronic environment of the protons and their spatial relationships with neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Similar to ¹H-NMR, specific experimental ¹³C-NMR data for this compound is scarce in publicly accessible literature. However, predicted ¹³C-NMR spectra are available and serve as a useful reference. np-mrd.org An experimental ¹³C-NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Comparative Structural Analysis with Known Cannabinoids (e.g., Cannabidiol)
A comparative analysis of the spectroscopic data of this compound with that of a well-characterized cannabinoid like cannabidiol (B1668261) (CBD) highlights key structural differences.
| Feature | This compound | Cannabidiol (CBD) | Structural Implication |
| Molecular Formula | C₂₁H₃₂O₃ | C₂₁H₃₀O₂ | This compound contains an additional water molecule (H₂O) compared to CBD. |
| Molecular Weight | 332.5 g/mol | 314.46 g/mol | The higher molecular weight of this compound is consistent with the presence of an additional hydroxyl group. |
| Key ¹H-NMR Difference | Signals corresponding to a hydrated isoprenyl group. | Signals for a terminal double bond in the isoprenyl side chain. | The key structural difference lies in the side chain attached to the cyclohexene (B86901) ring. |
| Key ¹³C-NMR Difference | Carbon signals indicative of a tertiary alcohol in the side chain. | Carbon signals for a vinyl group. | Confirms the hydration of the double bond present in CBD's side chain. |
| MS-MS Fragmentation | Neutral loss of a 1-propen-2-ol group (58.0419 Da). | Retro-Diels-Alder fragmentation is a characteristic pathway. | The fragmentation patterns are distinct and reflect the different functionalities in the two molecules. |
The primary structural distinction between this compound and cannabidiol lies in the isoprenyl side chain. In cannabidiol, this chain terminates in a double bond. In this compound, this double bond has been hydrated, resulting in the formation of a tertiary alcohol. This seemingly minor structural modification leads to significant differences in their spectroscopic signatures, particularly in the NMR spectra and the fragmentation patterns observed in mass spectrometry.
Biosynthetic Considerations and Synthetic Approaches for Epicannabidiol Hydrate
Proposed Biosynthetic Pathways of Cannabinoids in Cannabis sativa L.
The biosynthesis of cannabinoids in Cannabis sativa is a complex enzymatic process that primarily occurs in the glandular trichomes of the plant. nih.govtebubio.com While the direct biosynthetic route to epicannabidiol hydrate (B1144303) has not been explicitly elucidated in scientific literature, it is hypothesized to be a downstream modification of a major cannabinoid precursor. Given its structure as a hydrated form of cannabidiol (B1668261) (CBD), it likely originates from the well-established cannabinoid biosynthetic pathway that produces key intermediates like cannabigerolic acid (CBGA).
CBGA is often referred to as the "mother cannabinoid" because it serves as the substrate for several synthases that produce the acidic forms of the most well-known cannabinoids. biosynth.com The general pathway can be broken down into three main parts: the polyketide pathway producing olivetolic acid (OLA), the isoprenoid pathway that generates geranyl pyrophosphate (GPP), and the final cyclization steps that form the diverse cannabinoid structures from CBGA. targetmol.com
Enzymatic Precursors and Conversion Steps
The journey to cannabinoid formation begins with fundamental building blocks from the plant's primary metabolism. The biosynthesis is catalyzed in three main steps at the molecular level. biocrick.com The initial stage involves the synthesis of olivetolic acid (OLA). This process starts with hexanoyl-CoA and three units of malonyl-CoA. consensus.appnih.gov These molecules are converted into OLA through the coordinated action of two enzymes: a type III polyketide synthase (PKS) known as olivetol (B132274) synthase (OLS), and an olivetolic acid cyclase (OAC). biocrick.comconsensus.app
Concurrently, the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway generates geranyl pyrophosphate (GPP), a C10 monoterpene. researchgate.net GPP is a crucial precursor for all cannabinoids and terpenes. Current time information in Bangalore, IN.
The pivotal step in forming the first cannabinoid is the alkylation of OLA with GPP. This reaction is catalyzed by an aromatic prenyltransferase, specifically cannabigerolic acid synthase (CBGAS), to produce cannabigerolic acid (CBGA). biocrick.combiocrick.com CBGA is the central precursor from which other major cannabinoids are derived. biocrick.com
Hydroxylation and Cyclization Mechanisms in Cannabinoid Biosynthesis
Following the formation of CBGA, the pathway diverges as different oxidocyclase enzymes catalyze the stereoselective cyclization of CBGA's geranyl moiety to form the various acidic cannabinoids. nih.govbiocrick.com The most studied of these enzymes are:
Tetrahydrocannabinolic acid (THCA) synthase (THCAS): Converts CBGA to THCA. nih.govconsensus.app
Cannabidiolic acid (CBDA) synthase (CBDAS): Converts CBGA to cannabidiolic acid (CBDA). targetmol.combiocrick.com
Cannabichromenic acid (CBCA) synthase (CBCAS): Converts CBGA to cannabichromenic acid (CBCA). consensus.appbiocrick.com
These synthases are flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductases. nih.gov The mechanism for CBDA synthase involves the formation of a chemical bond between C1′ and C6′ of the geranyl group in CBGA, initiated by a proton abstraction from C8 of the geranyl moiety. targetmol.com
The structure of epicannabidiol hydrate (C₂₁H₃₂O₃) is 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol. Current time information in Bangalore, IN. This indicates it is a hydrated analog of CBD. It is plausible that this compound is formed via the enzymatic hydration of CBD or a related precursor. This transformation could occur naturally within the plant as a minor metabolic modification or as a degradation product upon storage or processing.
Chemical Synthesis Strategies for Cannabinoid Analogues
The synthesis of cannabinoids and their analogues is a significant area of chemical research, driven by the need to access rare or novel compounds for pharmacological study. chemfaces.cn While no specific total synthesis for this compound has been published, established methods for other cannabinoids provide a blueprint for its potential chemical production.
Total Synthesis Approaches for Complex Cannabinoid Structures
Total synthesis allows for the creation of complex cannabinoid structures from simple, commercially available starting materials. This approach offers precise control over stereochemistry, which is crucial for biological activity. Various strategies have been developed for the synthesis of cannabinoids like CBD and THC. screenlib.comresearchgate.net
A common strategy involves the condensation of a resorcinol (B1680541) derivative (like olivetol) with a suitable monoterpene component. For instance, the synthesis of CBD can be achieved through the Friedel-Crafts alkylation of olivetol with an enantiomerically pure monoterpene such as (+)-p-mentha-2,8-dien-1-ol. A hypothetical total synthesis of this compound could adapt this approach by utilizing a terpene synthon that already contains the hydrated isopropenyl group or by introducing this functionality in a later step. Tandem conjugate addition/enolate alkylation reactions using novel organoboronates also represent a powerful and enantioselective method for constructing the cannabinoid core. chemfaces.cn
Semi-synthetic Derivatization from Precursor Cannabinoids
Semi-synthesis, which involves the chemical modification of readily available natural cannabinoids, is an efficient strategy for producing derivatives. nih.gov Cannabidiol (CBD), which can be isolated in large quantities from hemp, is a common starting material for creating semi-synthetic cannabinoids (SSCs).
Given that this compound is a hydrated version of CBD, a plausible semi-synthetic route would be the direct hydration of the isopropenyl group of CBD. This could potentially be achieved through acid-catalyzed hydration or oxymercuration-demercuration, methods known to add water across a double bond. Careful selection of reaction conditions would be necessary to avoid undesired side-reactions, such as cyclization to THC, which can occur under acidic conditions.
Chemoenzymatic Synthesis Potential
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. This approach can streamline synthetic routes and improve yields and stereoselectivity. Enzymes like lipases, hydrolases, or specific oxidoreductases can be employed to perform challenging chemical transformations.
For this compound, a potential chemoenzymatic strategy could involve using a hydratase enzyme to selectively add water to the double bond of the isopropenyl group of CBD. This would offer a green and highly specific alternative to purely chemical hydration methods. While specific hydratases for this transformation have not been identified, the broader field of biocatalysis suggests this is a feasible approach worth investigating. Another chemoenzymatic route could involve synthesizing the cannabinoid core chemically and then using an enzyme for the final hydration step. screenlib.com
Synthetic Biology and Heterologous Production Systems for Cannabinoids
The production of cannabinoids through traditional agricultural methods presents several challenges, including low yields of minor cannabinoids, susceptibility to pests, and significant land and water usage. sci-hub.se Synthetic biology offers a promising alternative by engineering microorganisms to become cellular factories for cannabinoid production. sci-hub.seacs.org This approach allows for greater control over the production process, the potential for higher yields, and the ability to produce specific, pure cannabinoids, including rare ones and their derivatives. sci-hub.se
A variety of microorganisms have been successfully engineered for the heterologous production of cannabinoids, with the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli being the most common choices. researchgate.net The selection of a suitable host organism is critical and depends on several factors, including the availability of genetic tools, the capacity for expressing plant-derived enzymes, and the organism's native metabolic pathways that can be harnessed to provide the necessary precursors. researchgate.net
The biosynthesis of the central cannabinoid precursor, cannabigerolic acid (CBGA), requires two main starting molecules: geranyl pyrophosphate (GPP) and olivetolic acid (OA). researchgate.netnih.gov Engineering a heterologous host for cannabinoid production therefore involves introducing the genetic machinery for both the OA biosynthetic pathway and the subsequent cannabinoid-forming enzymes, as well as optimizing the host's metabolism to supply sufficient GPP. researchgate.netfuture4200.com
Key enzymatic steps in the heterologous production of cannabinoids include:
Olivetolic Acid (OA) Synthesis: This is typically achieved by introducing the genes for olivetol synthase (OLS) and olivetolic acid cyclase (OAC) from Cannabis sativa. researchgate.net These enzymes convert hexanoyl-CoA and malonyl-CoA into olivetolic acid. researchgate.net
Cannabigerolic Acid (CBGA) Synthesis: The enzyme cannabigerolic acid synthase (CBGAS) catalyzes the prenylation of OA with GPP to form CBGA. nih.govnih.gov
Final Cannabinoid Synthesis: Specific cannabinoid synthases, such as THCA synthase or CBDA synthase, can then be introduced to convert CBGA into the desired acidic cannabinoid (e.g., THCA or CBDA). future4200.com These acidic forms can be subsequently decarboxylated to their neutral counterparts (e.g., THC or CBD) through non-enzymatic processes like heating. jfda-online.com
The table below provides a comparison of commonly used microbial hosts for heterologous cannabinoid production.
| Microbial Host | Genetic Tools Availability | Plant Protein Expression | GPP Engineering | Hexanoic Acid Engineering |
| Escherichia coli | +++ | + | ++ | + |
| Saccharomyces cerevisiae | +++ | ++ | +++ | ++ |
| Yarrowia lipolytica | + | ++ | + | ++ |
| Komagataella phaffii (Pichia pastoris) | + | +++ | + | + |
| Kluyveromyces marxianus | ++ | ++ | ++ | ++ |
| (Data adapted from scientific research on heterologous cannabinoid biosynthesis). researchgate.net |
While the heterologous production of major cannabinoids like CBD is well-established, the synthesis of minor derivatives such as this compound presents an additional layer of complexity. As there is currently no known specific enzyme responsible for the hydration of cannabidiol to form this compound, a direct biosynthetic route in an engineered organism is not yet defined.
However, synthetic biology platforms could be adapted for this purpose in several ways:
Biocatalytic Conversion: An engineered microorganism could be designed to produce high quantities of CBD. The purified CBD could then be subjected to a separate biocatalytic step using a specific hydratase enzyme, or a non-specific enzyme that exhibits the desired activity, to yield this compound.
In Vivo Non-Enzymatic Conversion: It is known that CBD can be converted to other compounds under specific chemical conditions, such as changes in pH. sci-hub.seresearchgate.netacs.org It might be possible to create a bioreactor environment that promotes the chemical hydration of CBD to this compound in situ following its production by the engineered microbes. This would require careful control of the fermentation conditions to favor the desired chemical transformation.
Enzyme Discovery and Engineering: A future approach could involve the discovery of a novel enzyme from Cannabis sativa or another organism that naturally catalyzes the hydration of CBD. This enzyme could then be incorporated into the heterologous host's genetic makeup. Alternatively, existing enzymes could be engineered through directed evolution to perform this specific conversion.
The successful heterologous production of cannabinoids has paved the way for creating a wide array of these compounds for research and therapeutic purposes. While challenges remain, particularly for minor and derivatized cannabinoids, the continuous development of synthetic biology tools and techniques holds great promise for the future production of compounds like this compound.
Computational and Theoretical Investigations of Epicannabidiol Hydrate
Molecular Modeling and Simulation for Structural Analysis
A foundational understanding of a molecule's behavior and interaction capabilities begins with molecular modeling and simulation.
Conformational Analysis and Energy Landscapes
Currently, there are no specific studies detailing the conformational analysis of epicannabidiol hydrate (B1144303). Such an analysis would involve mapping its possible three-dimensional structures and determining their relative stabilities by calculating the energy landscapes. This information is critical for understanding how the molecule might orient itself to interact with biological receptors. For other cannabinoids, similar studies have provided insights into their structure-activity relationships. nih.gov
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are essential for understanding the electronic properties of a molecule, including its charge distribution and orbital energies. This data helps in predicting its reactivity and the nature of its interactions with other molecules. As of now, published research has not presented quantum chemical calculations specifically for epicannabidiol hydrate.
Molecular Docking and Ligand-Target Interactions Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.commdpi.com
Identification of Potential Receptor Binding Sites
While the endocannabinoid system and its receptors, such as CB1 and CB2, are well-established targets for many cannabinoids, specific molecular docking studies to identify the potential binding sites of this compound have not been found in the current body of scientific literature. nih.govnih.gov Such studies would be instrumental in hypothesizing its pharmacological targets and mechanism of action. nih.govcabidigitallibrary.orgusc.edu
Absolute Binding Free Energy Calculations
Absolute binding free energy calculations provide a quantitative prediction of the binding affinity between a ligand and its target. nih.govresearchgate.netnih.govox.ac.ukrsc.org This is a computationally intensive method that offers valuable insights for drug design and optimization. There is no available data from such calculations for this compound, which would be necessary to accurately predict the strength of its interaction with potential biological targets. researchgate.netebi.ac.uk
Systems Pharmacology and Network Analysis
Chemogenomics-Knowledgebase Integration
The integration of this compound into chemogenomics knowledgebases represents a critical step in systematically understanding its biological activity. This process involves mapping the compound's chemical structure to its potential biological targets, pathways, and associated diseases, leveraging large-scale data integration. While specific chemogenomic studies on this compound are still emerging, the established methodologies applied to its well-known isomer, cannabidiol (B1668261) (CBD), provide a clear framework for how such an investigation would proceed. nih.gov
The process begins by incorporating the structural information of this compound into databases that link chemical structures to biological data. These knowledgebases compile information from various sources, including public databases (e.g., PubChem, ChEMBL), experimental screening results, and published literature. By applying computational algorithms, relationships between this compound and other known compounds can be established based on structural similarity. This allows for an initial inference of its potential biological properties.
A systems pharmacology approach, similar to that used for CBD, would then be employed to build network models. nih.gov These networks connect the compound to its predicted targets, which are then linked to specific signaling pathways and, ultimately, to disease phenotypes. nih.gov This creates a comprehensive map of the potential pharmacological profile of this compound, highlighting clusters of targets and pathways that are most likely to be modulated by the compound. This integrated view is essential for generating new hypotheses about its therapeutic potential and mechanism of action.
Prediction of Molecular Targets and Pathways
Following its integration into chemogenomics knowledgebases, computational tools are used to predict the specific molecular targets and signaling pathways for this compound. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are employed to screen the compound against libraries of known protein structures.
For cannabinoids like CBD, computational analyses have successfully predicted interactions with a range of targets, providing a basis for understanding their polypharmacology. nih.gov A similar approach for this compound would likely identify a unique spectrum of targets. For instance, studies on CBD have identified interactions with neuro-related G protein-coupled receptors (GPCRs) and other proteins, leading to the construction of detailed target-pathway and target-disease networks. nih.gov
The predicted targets for this compound would be analyzed to identify their roles in various biological pathways. As an example, the table below illustrates hypothetical predicted targets and their associated pathways, based on methodologies applied to other cannabinoids. nih.gov
| Predicted Molecular Target | Prediction Score | Associated Signaling Pathway(s) |
| G protein-coupled receptor 55 (GPR55) | 0.89 | Calcium signaling, MAPK signaling |
| 5-hydroxytryptamine receptor 1A (5HT1A) | 0.85 | Serotonergic signaling, Neuroactive ligand-receptor interaction |
| Delta-type opioid receptor (OPRD) | 0.81 | Opioid signaling, cAMP signaling |
| Dopamine receptor D3 (DRD3) | 0.78 | Dopaminergic signaling |
This predictive analysis allows researchers to bridge the gap between a molecular interaction and a physiological response. nih.gov By identifying the most probable signaling pathways, such as those involved in inflammation, immune response, or neurotransmission, computational models can guide future experimental validation and elucidate the compound's therapeutic mechanisms. nih.gov
Spectroscopic Simulations and Theoretical Validation
The structural characterization of this compound, a novel cannabinoid, was initially accomplished through experimental techniques including liquid chromatography coupled with mass spectrometry (LC/Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com To complement and validate these experimental findings, computational spectroscopic simulations are employed. These theoretical methods provide a powerful tool for confirming the exact chemical structure and understanding its electronic and conformational properties. gasconlab.orgresearchgate.net
Theoretical validation typically involves using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the spectroscopic properties of the proposed molecular structure. researchgate.net For instance, DFT calculations can simulate the ¹H-NMR and ¹³C-NMR spectra by computing the chemical shifts of each atom in the molecule. researchgate.net These predicted spectra are then compared with the experimental data obtained from the actual compound. A high degree of correlation between the simulated and experimental spectra provides strong evidence for the correctness of the assigned structure. nih.gov
The table below presents a hypothetical comparison between experimental NMR chemical shifts for a key structural feature of a cannabinoid and the corresponding values predicted by a theoretical model.
| Atom | Experimental ¹³C-NMR Shift (ppm) | Theoretical ¹³C-NMR Shift (ppm) | Deviation (%) |
| C-1 | 145.2 | 145.9 | 0.48% |
| C-2 | 110.8 | 111.1 | 0.27% |
| C-3 | 155.1 | 154.5 | -0.39% |
| C-4 | 108.3 | 108.9 | 0.55% |
Beyond NMR, theoretical models can also predict other spectroscopic data, such as infrared (IR) and UV-Vis absorption spectra. researchgate.net These simulations help in assigning vibrational modes and electronic transitions observed in experimental measurements. Such computational studies not only validate the static structure but also provide insights into the molecule's dynamic behavior and conformational flexibility, which are crucial for understanding its interaction with biological targets. gasconlab.org
Advanced Analytical Methodologies for Epicannabidiol Hydrate Quantification and Purity Assessment
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of cannabinoids. mdpi.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely utilized analytical tools for detecting and quantifying phytocannabinoids due to their ability to analyze compounds without thermal degradation. ljmu.ac.ukuniupo.it
Developing a robust HPLC method is critical for the accurate analysis of epicannabidiol hydrate (B1144303). The process involves several key steps, including method scouting to screen various columns and mobile phases, followed by optimization of separation conditions to achieve the best resolution and reproducibility. thermofisher.com
Method Development: The primary goal in developing an HPLC method for epicannabidiol hydrate is to achieve baseline separation from other closely related cannabinoids. Reversed-phase chromatography, particularly with C18 columns, is the most common approach for cannabinoid analysis. mdpi.comresearchgate.net The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is crucial for obtaining optimal separation. mdpi.compreprints.org
Optimization: Optimization involves fine-tuning parameters such as the mobile phase composition, gradient elution program, flow rate, and column temperature to maximize peak resolution and minimize analysis time. uniupo.itjmp.com Design of Experiments (DoE) is a powerful statistical tool used to efficiently optimize multiple variables simultaneously, leading to a robust and efficient HPLC method. uniupo.itresearchgate.net For instance, adjusting the gradient steepness and the concentration of mobile phase additives can significantly impact the retention and separation of cannabinoids with subtle structural differences.
Below is a table outlining typical starting parameters for HPLC method development for this compound analysis.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds like cannabinoids. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape and ionization efficiency for MS detection. preprints.org |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute compounds from the column. preprints.org |
| Elution Mode | Gradient | Allows for the separation of a wide range of compounds with different polarities within a reasonable time. mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min | Influences analysis time and separation efficiency. nih.gov |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and analyte retention times. jmp.com |
| Detection | UV/Vis (e.g., 214 nm or 228 nm) or Mass Spectrometry (MS) | UV detection is common and cost-effective, while MS provides higher selectivity and sensitivity. mdpi.commdpi.comnih.gov |
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher sensitivity, better resolution, and significantly faster analysis times compared to traditional HPLC. ljmu.ac.ukmdpi.com These advantages are particularly beneficial for the analysis of complex matrices containing multiple cannabinoids, where efficient separation is crucial. mdpi.com The enhanced resolution of UHPLC is critical for separating this compound from its isomers and other structurally similar cannabinoids that might co-elute in a standard HPLC system. The reduced solvent consumption also makes UHPLC a more environmentally friendly and cost-effective option for high-throughput laboratories. mdpi.com
Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another established technique for cannabinoid analysis. ljmu.ac.uknih.gov However, its application for compounds like this compound has significant limitations. Many cannabinoids, particularly their acidic precursors, are thermolabile, meaning they are susceptible to degradation at high temperatures. mdpi.com
The high temperatures (~250-280 °C) used in the GC injection port cause the decarboxylation of acidic cannabinoids, converting them into their neutral forms. mdpi.comjfda-online.com While this compound is not an acidic cannabinoid, its additional hydroxyl group may make it susceptible to thermal degradation, potentially leading to inaccurate quantification. bohrium.com
To accurately quantify thermolabile cannabinoids using GC, a derivatization step is necessary. mdpi.comjfda-online.com Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the thermal stability and volatility of the analyte, allowing it to pass through the GC system without degradation. jfda-online.com However, this adds an extra step to sample preparation and can introduce variability. jfda-online.com Therefore, liquid chromatography techniques are generally preferred for the analysis of native cannabinoid profiles. uniupo.itmdpi.com
Mass Spectrometry-Based Quantification Approaches
Mass spectrometry (MS) is a powerful detection technique that, when coupled with liquid chromatography (LC), provides high selectivity and sensitivity, making it ideal for cannabinoid analysis. wiley.com It allows for the confident identification and quantification of compounds based on their mass-to-charge ratio (m/z).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and isomer differentiation. nih.govresearchgate.net In this technique, a precursor ion (the molecular ion of the target analyte) is selected and fragmented to produce specific product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and significantly reduces matrix interference, allowing for very low limits of detection (LOD) and quantification (LOQ). thermofisher.cnmdpi.com
For this compound, a specific set of precursor-product ion transitions can be monitored to distinguish it from isomers like cannabidiol (B1668261) (CBD), which have the same molecular weight but different fragmentation patterns. researchgate.net This capability is essential for accurate quantification in complex samples where multiple isomers may be present. nih.gov The development of LC-MS/MS methods has proven effective for the simultaneous analysis of numerous natural and synthetic cannabinoids in a single run. mdpi.com
High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). bohrium.comnih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying impurities in a sample of this compound. semanticscholar.org
By comparing the accurate masses of detected ions to theoretical masses, HRMS can tentatively identify process-related impurities, degradation products, or other minor cannabinoids present in the sample. bohrium.comchromatographyonline.com For example, the initial characterization of this compound involved obtaining exact accurate masses, which confirmed its elemental formula and distinguished it from other known cannabinoids. bohrium.com This makes LC-HRMS a powerful tool for purity assessment and the comprehensive characterization of cannabinoid profiles. nih.govchromatographyonline.com
The table below summarizes typical mass spectrometry parameters for the analysis of this compound.
| Parameter | LC-MS/MS (Triple Quadrupole) | LC-HRMS (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Electrospray Ionization (ESI), Positive/Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Full Scan, Tandem MS (ddMS2) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound (e.g., 333.2424 in positive mode) bohrium.com | [M+H]+ or [M-H]- for this compound |
| Product Ions (m/z) | Specific fragments unique to this compound | Full fragmentation spectrum for structural elucidation |
| Primary Application | Targeted quantification, trace analysis | Impurity profiling, identification of unknowns, structural confirmation |
| Key Advantage | High sensitivity and selectivity for quantification | High mass accuracy for formula determination |
Spectroscopic Techniques for Characterization and Authentication
Spectroscopic techniques are indispensable tools in the analytical workflow for novel compounds such as this compound. These methods provide detailed information about molecular structure, composition, and purity, often in a non-destructive and rapid manner. mdpi.com While chromatographic techniques are frequently employed for the quantification of cannabinoids, spectroscopic and electroanalytical methods, including infrared and Raman spectroscopy, have proven suitable for both qualitative and quantitative purposes. mdpi.comnih.gov Their application is crucial for the initial characterization following isolation and for the ongoing authentication of reference materials and samples.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide a unique molecular fingerprint based on the vibrational modes of a molecule. These methods are valuable for the characterization and authentication of cannabinoids. mdpi.com Raman spectroscopy, in particular, can be a cost-effective, fast, non-invasive, and non-destructive technique for cannabinoid detection. nih.gov For newly identified compounds like this compound, these techniques are foundational in establishing a spectral identity. mdpi.com
The characterization process involves recording the distinct spectrum of a purified this compound standard. This experimental spectrum can then be compared against spectra generated through computational methods like density functional theory (DFT), which helps in assigning specific spectral features to corresponding molecular vibrations. mdpi.comnih.gov This combined approach has been successfully used to analyze a series of eleven major cannabinoids, providing highly resolved experimental spectra. nih.govafricaresearchconnects.com
Raman spectroscopy has been shown to differentiate between various cannabinoids by identifying characteristic marker bands. researchgate.net For instance, studies have identified prominent vibrational bands that distinguish THC-rich plants from CBD-rich ones. nih.gov A similar methodology would be applied to establish the unique Raman signature for this compound. Hand-held devices for both IR and Raman spectroscopy make these techniques interesting tools for on-site, quick, and reagent-less quality control. mdpi.com The development of a robust spectral library containing the signature of this compound is essential for its future authentication and quality control.
Table 1: Representative Raman Bands for Select Cannabinoids This table illustrates characteristic vibrational bands used to differentiate cannabinoids. Data for this compound would be determined experimentally.
| Cannabinoid | Key Raman Bands (cm⁻¹) | Reference |
|---|---|---|
| Tetrahydrocannabinol (THC) | 1295, 1623, 1666 | nih.gov |
| Cannabidiol (CBD) | 1302, 1437, 1643, 1663 | nih.gov |
Nuclear Magnetic Resonance (NMR) for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity determination of organic molecules. researchgate.netomu.edu.tr Its role in the positive identification of this compound was critical; following the compound's isolation via flash chromatography, NMR experiments were conducted to verify its exact chemical structure. bohrium.com Commercial suppliers of this compound reference standards also confirm the compound's identity using NMR. biocrick.com
Quantitative NMR (qNMR) is a versatile method for determining the absolute content of individual analytes in complex matrices, often with minimal sample preparation beyond dissolving the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). researchgate.netomu.edu.trnih.gov This direct analysis avoids time-consuming processing steps that could alter the sample composition. nih.gov
For purity assessment, the ¹H NMR spectrum is analyzed by comparing the integrated area of signals corresponding to this compound against those of any impurities present. researchgate.net Alternatively, a certified internal standard of known concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of its signals to the integral of the standard's signals. It is generally accepted that a purity level greater than 95% is required for compounds used in medicinal chemistry research to ensure that observed biological effects are not due to highly active impurities. researchgate.net
Table 2: Hypothetical ¹H NMR Data for this compound Characterization This table provides an example of the type of data generated from ¹H NMR analysis for structural confirmation.
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
|---|---|---|
| 6.25 | s | Ar-H |
| 5.50 | d | =CH |
| 4.10 | t | -CH-O- |
| 2.40 | t | Ar-CH₂- |
| 1.65 | s | -CH₃ |
Quality by Design (QbD) Approaches in Analytical Method Development
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. nih.govrjptonline.org It is an extension of the Quality by Design (QbD) principles outlined by the International Council for Harmonisation (ICH). nih.govrjptonline.org The goal of AQbD is to build quality, robustness, and reliability into an analytical method from the outset, rather than relying on testing to ensure performance. nih.gov This approach is particularly valuable for new compounds like this compound, where robust and reliable analytical methods are needed for quantification and quality control. researchgate.net
The AQbD process begins with defining an Analytical Target Profile (ATP) , which outlines the objectives and performance requirements of the method. nih.gov From the ATP, Critical Method Attributes (CMAs) are identified; these are the performance characteristics (e.g., accuracy, precision, specificity) that ensure the method is fit for its intended purpose. rjptonline.org
A key step in AQbD is a risk assessment to identify Critical Method Parameters (CMPs) —the variables within the method (e.g., pH of the mobile phase, column temperature, flow rate) that have the potential to impact the CMAs. nih.govresearchgate.netDesign of Experiments (DoE) is then used to systematically study the effects of these CMPs and their interactions, allowing for a comprehensive understanding of the method's performance across a range of conditions. youtube.com
The knowledge gained from these experiments is used to establish a Method Operable Design Region (MODR) . The MODR is a multidimensional space defined by the ranges of the CMPs within which the method has been demonstrated to consistently meet all performance criteria. nih.gov Operating within the MODR provides flexibility and ensures the method remains robust despite small variations in its parameters. nih.gov This systematic framework reduces the likelihood of out-of-specification (OOS) results and facilitates continual improvement throughout the method's lifecycle. nih.gov For a novel compound such as this compound, for which a pure standard was initially unavailable, applying AQbD principles is essential for developing and validating a robust quantification method, such as HPLC-UV, once a reference standard is established. bohrium.comresearchgate.net
| 6. Control Strategy | Implement procedures to ensure ongoing performance. | System suitability tests before each run, control charts to monitor method performance over time. |
Future Directions and Emerging Research Avenues for Epicannabidiol Hydrate
Exploration of Enantiomeric Forms and Stereochemical Implications
A fundamental area of future research for epicannabidiol hydrate (B1144303) lies in the exploration of its enantiomeric forms and the associated stereochemical implications. As a chiral molecule, epicannabidiol hydrate can exist as different stereoisomers. The spatial arrangement of atoms in these enantiomers can significantly influence their pharmacological and toxicological profiles.
Currently, there is a notable lack of specific research into the enantiomers of this compound. Future investigations should focus on the stereoselective synthesis of each enantiomer to allow for their individual characterization. It has been demonstrated with other cannabinoids, such as cannabidiol (B1668261), that different enantiomers can exhibit varied binding affinities for cannabinoid receptors and other molecular targets. nih.govnih.govcannabissciencetech.com For instance, studies on cannabidiol have shown that the non-natural (+)-CBD enantiomer can have a greater binding affinity for CB1 and CB2 receptors compared to the naturally occurring (-)-CBD. cannabissciencetech.com
A comprehensive study of this compound's stereoisomers would involve:
Developing and validating chiral separation methods, such as chiral chromatography, to isolate and purify individual enantiomers. cannabissciencetech.com
Utilizing techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the absolute configuration of each enantiomer.
Conducting in vitro and in vivo studies to compare the biological activities of the individual enantiomers.
Understanding the stereochemical nuances of this compound is crucial for any potential therapeutic development, as it will ensure that the most effective and safest isomeric form is identified and utilized.
Investigation of Metabolites and Biotransformation Pathways
For cannabidiol, the major metabolic pathways involve hydroxylation and subsequent oxidation to form 7-hydroxy-CBD and 7-carboxy-CBD, respectively. nih.govnih.gov It is plausible that this compound undergoes similar metabolic transformations. Future research should aim to:
Identify the primary metabolites of this compound in vitro using human liver microsomes and in vivo in animal models.
Characterize the chemical structures of these metabolites using techniques like mass spectrometry and NMR.
Determine the specific CYP enzymes responsible for the metabolism of this compound.
Evaluate the biological activity and potency of the identified metabolites.
Advanced Structural Biology Studies for Receptor Interactions
The interaction of cannabinoids with their molecular targets, primarily the cannabinoid receptors CB1 and CB2, is central to their pharmacological effects. nih.gov While the binding of many cannabinoids to these G-protein coupled receptors has been studied, there is no specific data on how this compound interacts with these or other potential receptors.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are powerful tools for visualizing the precise interactions between a ligand and its receptor at an atomic level. nih.gov Future research in this area should focus on:
Determining the binding affinity of this compound for CB1 and CB2 receptors through radioligand binding assays. nih.govnih.gov
Solving the high-resolution structures of this compound in complex with CB1 and CB2 receptors.
Identifying the key amino acid residues within the receptor binding pocket that are crucial for the interaction with this compound.
Investigating potential allosteric modulatory effects of this compound on cannabinoid receptors. nih.gov
These studies will provide invaluable insights into the molecular basis of this compound's action and will guide the rational design of novel therapeutic agents with improved potency and selectivity.
Development of Targeted Synthetic Methodologies
The development of efficient and targeted synthetic methodologies is a prerequisite for the comprehensive study of this compound and its analogues. Currently, specific synthetic routes for this compound have not been reported in the scientific literature. Drawing inspiration from the synthesis of other cannabinoids, future research should aim to establish robust synthetic pathways. nih.govresearchgate.netnih.gov
Key objectives for the development of synthetic methodologies for this compound should include:
Stereoselective Synthesis: The ability to selectively synthesize specific enantiomers of this compound is crucial for evaluating their individual biological activities.
Scalability: Developing synthetic routes that are amenable to large-scale production is essential for further preclinical and potential clinical studies.
Analogue Synthesis: The developed methodologies should be flexible enough to allow for the synthesis of a variety of analogues with modifications at different positions of the molecule. This will facilitate structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity.
Successful development of targeted synthetic methodologies will not only provide the necessary quantities of pure this compound for research but will also open the door to the creation of novel cannabinoid-based therapeutics.
Integration of Multi-Omics Data in Systems Biology Studies
Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic approach to understanding the complex biological effects of a compound. nih.govbiorxiv.org The application of these technologies to study this compound is a promising future research direction that could uncover novel mechanisms of action and therapeutic targets.
While multi-omics studies have been applied to understand the broader effects of Cannabis sativa and cannabidiol, no such data exists for this compound. nih.govbiorxiv.orgresearchgate.netbiorxiv.org A systems biology approach to investigating this compound would involve:
Treating relevant cell cultures or animal models with this compound and collecting samples for multi-omics analysis.
Analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to the compound.
Integrating these different omics datasets to construct comprehensive models of the cellular pathways and networks affected by this compound.
Standardization of Analytical Reference Materials and Methods
The availability of high-quality, standardized analytical reference materials is fundamental for accurate and reproducible research. For this compound, the establishment of such standards is a critical step that needs to be addressed. Certified Reference Materials (CRMs) are essential for the calibration of analytical instruments and the validation of analytical methods. sigmaaldrich.com
Future efforts in this area should be directed towards:
The synthesis and purification of this compound to a high degree of purity.
The comprehensive characterization of the purified compound using a battery of analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity.
The development and validation of quantitative analytical methods for the detection and measurement of this compound in various matrices, such as plant material, biological fluids, and pharmaceutical formulations.
The production of a certified reference material for this compound, ideally by an accredited reference material producer following international standards such as ISO 17034. sigmaaldrich.combioscience.co.uk
The availability of standardized analytical methods and reference materials will be indispensable for ensuring the quality and consistency of research findings and for facilitating the potential development of this compound into a regulated therapeutic product.
Q & A
Q. How can advanced imaging techniques (e.g., MALDI-TOF imaging) elucidate tissue-specific distribution patterns of this compound?
- Methodological Answer : Optimize matrix application (e.g., DHB for lipids, sinapinic acid for proteins) to enhance ion suppression resistance. Calrogate spatial resolution (<50 µm) to map regional bioavailability. Correlate with immunohistochemistry (IHC) to assess target engagement in disease-relevant tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
